(trans-2-(tert-Butyl)cyclopropyl)boronic acid
CAS No.:
Cat. No.: VC16006433
Molecular Formula: C7H15BO2
Molecular Weight: 142.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15BO2 |
|---|---|
| Molecular Weight | 142.01 g/mol |
| IUPAC Name | [(1R,2R)-2-tert-butylcyclopropyl]boronic acid |
| Standard InChI | InChI=1S/C7H15BO2/c1-7(2,3)5-4-6(5)8(9)10/h5-6,9-10H,4H2,1-3H3/t5-,6-/m1/s1 |
| Standard InChI Key | UPPDXDIPPWGOAC-PHDIDXHHSA-N |
| Isomeric SMILES | B([C@@H]1C[C@H]1C(C)(C)C)(O)O |
| Canonical SMILES | B(C1CC1C(C)(C)C)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a cyclopropane ring fused to a boronic acid group (-B(OH)₂) at the 1-position and a bulky tert-butyl group (-C(CH₃)₃) at the trans-2 position. This arrangement imposes significant steric hindrance, which influences its reactivity in catalytic processes. The cyclopropane ring’s bond angles (approximately 60°) create substantial ring strain, while the tert-butyl group enhances stability against thermal decomposition .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅BO₂ |
| Molecular Weight | 142.01 g/mol |
| Boiling Point | Not reported (decomposes) |
| Solubility | Partially soluble in DCM, THF |
| Stability | Air-sensitive, store under inert gas |
The boronic acid moiety enables hydrogen bonding with protic solvents, while the tert-butyl group enhances lipophilicity, making it suitable for reactions in nonpolar media .
Synthesis and Manufacturing
Cyclopropanation Strategies
The synthesis typically begins with cyclopropanation of alkenes using transition metal catalysts. For example, rhodium-catalyzed decomposition of ethyl diazoacetate in the presence of alkynes yields cyclopropene intermediates, which are subsequently functionalized with boron reagents . Dichloromethane is preferred as a solvent due to its ability to stabilize reactive intermediates while minimizing side reactions.
Boron Incorporation
A critical step involves the Cu-catalyzed hydroboration or carboborylation of cyclopropenes. Recent advances demonstrate that treating cyclopropenyl esters with pinacol borane (HBpin) in the presence of Cu(I) catalysts yields cyclopropyl boronic esters with >90% stereospecificity. Subsequent hydrolysis under acidic conditions affords the free boronic acid .
Stereocontrol and Yield Optimization
The trans configuration is achieved through careful selection of substrates and reaction conditions. For instance, Ag₂O and K₂CO₃ act as synergistic bases in palladium-catalyzed Suzuki-Miyaura couplings, ensuring high enantiomeric excess (ee >90%) in the final product . Typical yields range from 65% to 85%, depending on the steric bulk of substituents .
Chemical Reactivity and Applications
Suzuki-Miyaura Coupling
The compound participates in palladium-catalyzed cross-couplings with aryl halides, forming biaryl cyclopropane derivatives. The tert-butyl group’s steric bulk slows transmetallation but enhances selectivity for mono-coupled products. For example, coupling with 4-bromoanisole produces trans-2-(tert-butyl)cyclopropyl-4-methoxybiphenyl in 78% yield .
1,2-Metalate Rearrangements
Treatment with alkynyllithium reagents induces 1,2-boronate rearrangements, yielding propargylic boronic esters. This reaction proceeds via a four-membered transition state, retaining the stereochemistry of the cyclopropane ring. Subsequent oxidation with H₂O₂/NaOH affords tertiary alcohols with >95% diastereomeric excess .
Pharmaceutical Intermediate Synthesis
The compound’s strained ring system is leveraged in drug discovery. For instance, it serves as a precursor to RORγt modulators, where the cyclopropane ring mimics the conformation of endogenous ligands. Docking studies reveal hydrogen bonds between the boronic acid and Cys320/Glu326 residues in the RORγt binding pocket, enhancing inhibitory activity .
Comparative Analysis with Related Boronic Acids
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